REACTION_CXSMILES
|
CN1CC[N:5]([C:8]2[C:14]3=[CH:15][CH:16]=[CH:17][N:13]3[CH2:12][C:11]3[CH:18]=[CH:19][CH:20]=[CH:21][C:10]=3[N:9]=2)CC1.C(O)(=O)C>[Zn].C(O)C>[NH2:5][C:8]1[C:14]2=[CH:15][CH:16]=[CH:17][N:13]2[CH2:12][C:11]2[CH:18]=[CH:19][CH:20]=[CH:21][C:10]=2[N:9]=1
|
Name
|
1-(o-nitrobenzyl)-2-pyrrolecarbonitrile
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1CCN(CC1)C1=NC2=C(CN3C1=CC=C3)C=CC=C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 20 g
|
Type
|
FILTRATION
|
Details
|
The reaction mixture is filtered
|
Type
|
CUSTOM
|
Details
|
to remove unreacted zinc dust
|
Type
|
WASH
|
Details
|
the precipitate is washed with alcohol
|
Type
|
CUSTOM
|
Details
|
the precipitated zinc salts are removed by filtration
|
Type
|
CUSTOM
|
Details
|
this filtrate is then evaporated to a solid residue which
|
Type
|
DISSOLUTION
|
Details
|
is dissolved in methylene chloride
|
Type
|
FILTRATION
|
Details
|
filtered again
|
Type
|
CUSTOM
|
Details
|
The solvent is removed by evaporation
|
Type
|
CUSTOM
|
Details
|
the residue crystallized by the addition of ether
|
Type
|
CUSTOM
|
Details
|
the product is collected
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC2=C(CN3C1=CC=C3)C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |